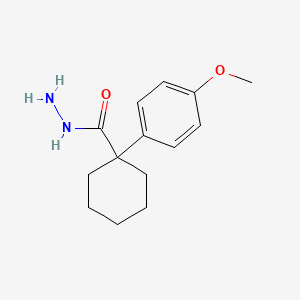

1-(4-Methoxyphenyl)cyclohexanecarbohydrazide

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)cyclohexane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-12-7-5-11(6-8-12)14(13(17)16-15)9-3-2-4-10-14/h5-8H,2-4,9-10,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQWQHZQPYVEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCCC2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Methoxyphenyl)cyclohexanecarbohydrazide synthesis and characterization

This technical guide details the synthesis, purification, and characterization of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide (CAS: 1572167-99-7). This molecule features a sterically hindered quaternary carbon at the cyclohexane 1-position, presenting specific synthetic challenges—particularly in nitrile hydrolysis and nucleophilic attack at the carbonyl center.

The protocol below prioritizes the Acid Chloride/Ester Route over direct hydrazinolysis of the nitrile, as the latter is kinetically unfavorable due to the steric bulk of the cyclohexane ring and the electron-donating nature of the p-methoxy group.

Strategic Overview & Retrosynthesis

The target molecule is constructed from (4-methoxyphenyl)acetonitrile . The synthesis requires constructing the cyclohexane ring via double alkylation, followed by functional group interconversion of the nitrile to the hydrazide.

Retrosynthetic Logic

-

Target: Carbohydrazide functionality.

-

Disconnection: Acyl substitution. The hydrazide is best derived from an ester or acid chloride to avoid harsh conditions required for direct nitrile conversion.

-

Intermediate: 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid.

-

Precursor: 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.

-

Starting Material: (4-Methoxyphenyl)acetonitrile + 1,5-Dibromopentane.

Figure 1: Retrosynthetic analysis highlighting the critical nitrile-to-acid transformation.

Experimental Protocol

Stage 1: Synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

This step creates the quaternary carbon center. The use of Sodium Hydride (NaH) in DMSO or DMF is recommended over phase-transfer catalysis (PTC) for higher yields in this specific sterically demanding cyclization.

-

Reagents: (4-Methoxyphenyl)acetonitrile (1.0 eq), 1,5-Dibromopentane (1.1 eq), NaH (60% dispersion, 2.5 eq), DMSO (anhydrous).

-

Equipment: 3-neck round-bottom flask, reflux condenser, N2 atmosphere, dropping funnel.

Protocol:

-

Activation: Charge the flask with NaH (washed with hexanes to remove oil if high purity is required) and suspend in anhydrous DMSO under N2. Cool to 0°C.

-

Deprotonation: Add (4-methoxyphenyl)acetonitrile dropwise. The solution will darken (formation of the carbanion). Stir for 30 min at 0°C.

-

Cyclization: Add 1,5-dibromopentane dropwise, maintaining the temperature below 10°C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. If TLC shows incomplete conversion, heat to 50°C for 1 hour.

-

Workup: Quench carefully with ice-water (exothermic!). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from hexane/ethanol or distill under high vacuum if the product is an oil.

Stage 2: Hydrolysis and Esterification

Direct hydrolysis of the nitrile is difficult due to the steric bulk at C1.

-

Reagents: H2SO4 (conc.), Acetic Acid, Ethanol.

-

Protocol (One-Pot Pinner-Type):

-

Dissolve the nitrile in a mixture of conc. H2SO4 and Ethanol (1:3 v/v).

-

Reflux vigorously for 24–48 hours. The steric hindrance requires prolonged heating.

-

Monitor by TLC/LC-MS for the disappearance of the nitrile peak.

-

Workup: Pour onto crushed ice. Extract the Ethyl 1-(4-methoxyphenyl)cyclohexanecarboxylate with diethyl ether. Wash with NaHCO3 to remove any free acid.

-

Stage 3: Hydrazinolysis to Target

-

Reagents: Ethyl 1-(4-methoxyphenyl)cyclohexanecarboxylate (from Stage 2), Hydrazine Hydrate (80% or 98%, 5.0 eq), Ethanol (absolute).

-

Safety: Hydrazine is toxic and potentially unstable. Use a blast shield.

Protocol:

-

Dissolve the ester in absolute ethanol (0.5 M concentration).

-

Add Hydrazine Hydrate (excess is crucial to prevent dimer formation).

-

Reflux for 12–18 hours.

-

Monitoring: Check for the disappearance of the ester spot on TLC.

-

Isolation: Cool the mixture to 0°C. The carbohydrazide product often crystallizes directly.

-

Purification: Filter the solid. If no precipitate forms, concentrate the solvent to 20% volume and add cold ether. Recrystallize from Ethanol/Water if necessary.

Workflow Visualization

Figure 2: Step-by-step reaction workflow from starting nitrile to final carbohydrazide.

Characterization & Validation

The following data confirms the structure of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide .

Quantitative Data Summary

| Parameter | Specification | Notes |

| Molecular Formula | C₁₄H₂₀N₂O₂ | |

| Molecular Weight | 248.32 g/mol | |

| Physical State | White to Off-white Solid | Crystalline powder expected |

| Melting Point | Predicted:[1][2] 145–155°C | Based on analogous 1-arylcyclohexane amides |

| Solubility | DMSO, Methanol, Ethanol (hot) | Poor solubility in water/hexane |

Spectroscopic Validation

1. Infrared Spectroscopy (FT-IR):

-

3300–3200 cm⁻¹: Doublet (NH and NH₂ stretching).

-

1660–1640 cm⁻¹: Strong C=O stretch (Amide I band).

-

1250 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).

2. ¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.8–9.0 (s, 1H): -CONH - (Amide proton, exchangeable with D₂O).

-

δ 7.2–7.3 (d, 2H): Aromatic protons (meta to methoxy).

-

δ 6.8–6.9 (d, 2H): Aromatic protons (ortho to methoxy).

-

δ 4.2–4.5 (br s, 2H): -NH₂ (Hydrazide protons).

-

δ 3.73 (s, 3H): -OCH ₃ (Methoxy group).

-

δ 2.2–1.2 (m, 10H): Cyclohexane ring protons (complex multiplets due to chair conformation rigidity).

3. Mass Spectrometry (ESI-MS):

-

[M+H]⁺: 249.3 m/z.

-

[M+Na]⁺: 271.3 m/z.

Critical Troubleshooting (Expertise)

-

Incomplete Cyclization (Stage 1): If the mono-alkylated product is observed, ensure the reaction is strictly anhydrous. Water destroys the carbanion intermediate.

-

Hydrolysis Failure (Stage 2): The 1-position is sterically crowded. If refluxing in EtOH/H2SO4 fails, switch to ethylene glycol/KOH at 160°C to force hydrolysis to the acid, then esterify using SOCl₂/EtOH.

-

Hydrazine Handling: Always use hydrazine hydrate in a fume hood. Residual hydrazine in the final product can be removed by washing the solid filter cake with cold isopropanol.

References

-

Preparation of 1-Arylcyclohexanecarbonitriles

- Source: European Patent EP2616433B1.

-

URL:

-

General Hydrazinolysis Protocol

-

Source: Organic Syntheses, Coll.[3] Vol. 3, p.404 (1955). "Carbazic acid, ethyl ester" (Adapting the hydrazine reaction conditions).

-

URL:

-

-

Steric Hindrance in Cyclohexane Derivatives

- Source: BenchChem. "4-Methoxyphenylacetonitrile as a Versatile Starting Reagent." (Discusses reactivity of the precursor).

-

URL:

-

Characterization of Analogous Hydrazides

Sources

The Methoxyphenyl Motif: From Structural Moiety to Molecular Mechanism

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Dual Nature of the Methoxy Group

In medicinal chemistry, the methoxyphenyl group (anisole derivative) is not merely a lipophilic filler; it is a high-impact pharmacophore that dictates ligand-target residence time and metabolic fate. Its electron-donating properties (

However, the methoxyphenyl moiety presents a dichotomy:

-

Pharmacodynamic Utility: It is critical for binding in the colchicine site of tubulin (anticancer) and the orthosteric site of 5-HT2A receptors (psychedelics).

-

Pharmacokinetic Liability: It is a primary target for O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19), leading to rapid clearance or bioactivation.

This guide provides a rigorous experimental framework to elucidate the Mechanism of Action (MoA) for novel methoxyphenyl compounds, distinguishing between cytotoxic microtubule destabilization and receptor-mediated signaling.

Case Study A: Microtubule Destabilization (Anticancer)

The 3,4,5-trimethoxyphenyl (TMP) moiety is the hallmark of Combretastatin A-4 (CA-4) and Colchicine. This specific substitution pattern is essential for occupying the hydrophobic pocket of the

Mechanism of Action

Upon binding to the colchicine site at the interface of

-

G2/M phase cell cycle arrest.[2]

-

Activation of the intrinsic apoptotic pathway (Caspase-3/9).

Visualization: The Tubulin Destabilization Cascade

Figure 1: Signal transduction pathway for methoxyphenyl-induced microtubule destabilization leading to apoptosis.

Case Study B: 5-HT2A Receptor Modulation (Neuropharmacology)

In neuropharmacology, the 2,5-dimethoxyphenyl pattern (found in 2C-B, DOI, and Mescaline) is critical for agonism at the Serotonin 5-HT2A receptor.

-

Structural Logic: The 2-methoxy group forms an intramolecular hydrogen bond with the side-chain amine (in phenethylamines), locking the conformation to mimic the indole ring of serotonin.

-

Signaling: Agonism recruits

proteins, stimulating Phospholipase C (PLC), increasing intracellular

Experimental Protocols for MoA Elucidation

To validate the mechanism of a new methoxyphenyl derivative, you must perform these self-validating assays.

Protocol 4.1: In Vitro Tubulin Polymerization Assay

Objective: Determine if the compound inhibits the physical assembly of tubulin.

Reagents:

-

Purified Porcine Brain Tubulin (>99% pure).

-

GTP (Guanoisne Triphosphate).

-

Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

-

Control: Paclitaxel (Stabilizer), Colchicine (Destabilizer), DMSO (Vehicle).

Workflow:

-

Preparation: Dilute tubulin to 3.0 mg/mL in ice-cold PEM buffer containing 1 mM GTP.

-

Incubation: Add test compound (typically 1–10

M) to a 96-well plate (pre-warmed to 37°C). -

Initiation: Add tubulin solution to the wells.

-

Detection: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes using DAPI reporter or intrinsic tryptophan fluorescence.

-

Validation:

-

Vehicle: Linear increase in fluorescence (polymerization).

-

Methoxyphenyl Hit: Flatline or reduced slope (similar to Colchicine).

-

Protocol 4.2: Microsomal O-Demethylation Stability (Metabolic Liability)

Objective: Assess if the methoxy group is metabolically labile (a "soft spot").

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System.

-

Test Compound (1

M final conc). -

Internal Standard (e.g., Propranolol).

Workflow:

-

Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

-

Start Reaction: Add NADPH.[4]

-

Sampling: Aliquot 50

L at -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

).-

Note: If the methoxy group is cleaved, you will observe a mass shift of -14 Da (loss of

) in the metabolite profile.

-

Comparative Data: Structure-Activity Relationships (SAR)

The following table synthesizes literature data illustrating how the position and number of methoxy groups dictate biological target preference.

| Compound Class | Methoxy Pattern | Primary Target | Binding Affinity / IC50 | Key Reference |

| Combretastatin A-4 | 3,4,5-trimethoxy (Ring A) | [MedChemExpress, 2024] | ||

| Mescaline | 3,4,5-trimethoxy | 5-HT2A Receptor | [Nichols, 2012] | |

| 2C-B | 2,5-dimethoxy-4-bromo | 5-HT2A Receptor | [Eckerd College, 2020] | |

| Dextromethorphan | 3-methoxy | NMDA / CYP2D6 Substrate | [NIH, 1990] |

Workflow for Novel Compound Characterization

When a new methoxyphenyl compound is synthesized, follow this decision tree to classify its mechanism.

Figure 2: Strategic workflow for elucidating the mechanism of action for novel methoxyphenyl derivatives.

References

-

Perez-Aguilar, J. M., et al. (2017). Structural Basis of cis- and trans-Combretastatin Binding to Tubulin.[2] ResearchGate.[2] Retrieved from [Link]

-

McLean, T. H., et al. (2006). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands.[5] Eckerd College. Retrieved from [Link]

-

Kerry, N. L., et al. (1990). Dextromethorphan O-demethylation in liver microsomes as a prototype reaction to monitor cytochrome P-450 db1 activity.[6] PubMed. Retrieved from [Link]

Sources

- 1. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity [mdpi.com]

- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Research Portal [ecscholar.eckerd.edu]

- 6. Dextromethorphan O-demethylation in liver microsomes as a prototype reaction to monitor cytochrome P-450 db1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Synthesis and Pharmacological Profiling of Cyclohexanecarbohydrazide Analogs

Topic: Discovery and Synthesis of Novel Cyclohexanecarbohydrazide Analogs Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads

Executive Summary

The cyclohexanecarbohydrazide scaffold represents a "privileged structure" in medicinal chemistry due to its ability to present pharmacophores in specific spatial orientations while maintaining metabolic stability superior to planar aromatic systems. This guide details the rational design, divergent synthesis, and structural validation of these analogs. It focuses specifically on the transformation of the hydrazide linker into bioactive Schiff bases (hydrazones) and heterocyclic derivatives (1,3,4-oxadiazoles), which have demonstrated potent antimicrobial, anti-inflammatory, and anticancer activities.

Strategic Molecular Design & SAR Logic

The utility of cyclohexanecarbohydrazide lies in its modularity. Unlike flat phenyl rings, the cyclohexane moiety offers stereochemical depth (cis/trans isomerism), allowing for fine-tuning of receptor binding affinity.

Structure-Activity Relationship (SAR) Analysis

To maximize biological efficacy, the molecule is conceptualized in three domains:

-

The Lipophilic Core (Head): The cyclohexane ring. Substitution at the C-4 position (e.g., 4-methyl, 4-phenyl) modulates lipophilicity (LogP) and blood-brain barrier permeability.

-

The H-Bonding Linker (Body): The hydrazide (-CONHNH-) motif acts as a hydrogen bond donor/acceptor triad, critical for interacting with enzyme active sites (e.g., Serine proteases).

-

The Variable Periphery (Tail): Derivatization via condensation with aldehydes or cyclization creates the "recognition unit" specific to the target (e.g., bacterial DNA gyrase or COX-2 enzymes).

Figure 1: Pharmacophore segmentation of cyclohexanecarbohydrazide analogs for rational drug design.

Synthetic Architecture

The synthesis follows a divergent pathway. The "Parent" hydrazide is generated first, serving as the common intermediate for two distinct libraries: Hydrazones (Schiff bases) and 1,3,4-Oxadiazoles.

Reaction Pathway Overview[1]

-

Esterification: Acid-catalyzed conversion of cyclohexanecarboxylic acid to ethyl ester.

-

Hydrazinolysis: Nucleophilic acyl substitution with hydrazine hydrate.

-

Divergence:

Figure 2: Divergent synthetic workflow from the parent acid to bioactive libraries.[5]

Detailed Experimental Protocols

These protocols are designed to be self-validating. The completion of each step is confirmed via Thin Layer Chromatography (TLC) and melting point determination before proceeding.

Protocol A: Synthesis of the Parent Hydrazide

Objective: Convert ethyl cyclohexanecarboxylate to cyclohexanecarbohydrazide.

-

Reagents: Ethyl cyclohexanecarboxylate (0.01 mol), Hydrazine hydrate (99%, 0.05 mol), Absolute Ethanol (30 mL).

-

Procedure:

-

Dissolve the ester in absolute ethanol in a 100 mL round-bottom flask.

-

Add hydrazine hydrate dropwise with stirring. Note: Use a fume hood; hydrazine is toxic and a potential carcinogen.

-

Reflux the mixture at 80°C for 6–8 hours.

-

Validation Point: Monitor TLC (Mobile phase: Chloroform:Methanol 9:1). The ester spot (

) should disappear, replaced by a lower -

Concentrate the solvent to half volume under reduced pressure.[6]

-

Cool the mixture in an ice bath to precipitate the solid hydrazide.

-

Filter, wash with cold ethanol, and recrystallize from ethanol.

-

Protocol B: Synthesis of Schiff Base Analogs (Hydrazones)

Objective: Condensation of the hydrazide with substituted benzaldehydes.

-

Reagents: Cyclohexanecarbohydrazide (0.01 mol), Substituted Benzaldehyde (0.01 mol), Glacial Acetic Acid (3-5 drops), Ethanol (20 mL).

-

Procedure:

-

Dissolve the hydrazide in hot ethanol.

-

Reflux for 3–5 hours.

-

Validation Point: The product often precipitates directly upon cooling. If not, pour onto crushed ice.

-

Recrystallize from DMF/Ethanol mixtures.

-

Mechanism: The acid catalyst protonates the aldehyde carbonyl, facilitating nucleophilic attack by the terminal hydrazine nitrogen.

-

Protocol C: Cyclization to 1,3,4-Oxadiazoles (Iodine Method)

Objective: Oxidative cyclization of the Schiff base to a 5-membered heterocycle.

-

Reagents: Schiff Base (from Protocol B), Iodine (

), Potassium Carbonate ( -

Procedure:

-

Dissolve the Schiff base in DMSO.

-

Add

(3 equiv) and -

Heat at 100°C for 2–4 hours until the iodine color fades/changes.

-

Pour into sodium thiosulfate solution (to quench excess iodine).

-

Why this method? It is milder than the traditional

method and tolerates sensitive functional groups better.

-

Structural Characterization & Validation

Data integrity is paramount. The following spectral markers confirm the successful synthesis of the analogs.

| Functional Group | Technique | Diagnostic Signal (Expected) | Validation Note |

| Amide C=O | FTIR | 1640–1680 cm⁻¹ (Strong) | Present in Hydrazide & Hydrazone; Absent in Oxadiazole. |

| NH / NH₂ | FTIR | 3200–3400 cm⁻¹ (Doublet/Broad) | Hydrazide shows doublet ( |

| Azomethine (CH=N) | ¹H NMR | Defines the formation of the Schiff base. | |

| Cyclohexane Ring | ¹H NMR | Confirms the integrity of the lipophilic core. | |

| Oxadiazole Ring | ¹³C NMR | Confirms cyclization (C2 and C5 carbons). |

Biological Evaluation Framework

To assess the pharmacological potential, the synthesized library should be screened using the following standard assays.

Antimicrobial Screening (MIC Determination)[10]

-

Method: Broth Microdilution Method (CLSI guidelines).

-

Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

-

Control: Ciprofloxacin or Fluconazole.

-

Relevance: Hydrazones with electron-withdrawing groups (e.g.,

,

Anti-Inflammatory Assay (In Vitro)[11]

-

Target: Cyclooxygenase-2 (COX-2) inhibition.[9]

-

Method: Colorimetric COX inhibitor screening kit.

-

Relevance: The cyclohexanecarbohydrazide moiety mimics the arachidonic acid structure, potentially fitting into the COX active site. Analogs with bulky hydrophobic tails often exhibit selectivity for COX-2 over COX-1 [2].

References

-

Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives. Source: ResearchGate. URL:[Link]

-

Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Source: PubMed Central (PMC). URL:[Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. Source: The Open Medicinal Chemistry Journal. URL:[Link]

-

Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds. Source: PubMed Central (PMC). URL:[Link]

-

Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Source: Journal of Phytochemistry & Biochemistry.[9] URL:[Link][6]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 4. jchemrev.com [jchemrev.com]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. longdom.org [longdom.org]

- 9. omicsonline.org [omicsonline.org]

Preliminary In-Vitro Screening Guide: 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide

Executive Summary & Compound Analysis

1-(4-Methoxyphenyl)cyclohexanecarbohydrazide (CAS: 1572167-99-7) represents a distinct pharmacophore combining a lipophilic cyclohexane scaffold with a reactive hydrazide motif. Structurally, the presence of a quaternary carbon at the 1-position (bearing both the aryl group and the hydrazide) imparts significant conformational rigidity, distinguishing it from flexible linear hydrazides.

Mechanistic Rationale for Screening:

-

Hydrazide Moiety (-CONHNH₂): A classic pharmacophore in medicinal chemistry, known for forming stable H-bond networks within active sites (e.g., proteases, kinases) and chelating metal ions (e.g., in metalloenzymes like urease or HDACs). It is the primary driver for antimicrobial (antitubercular) and enzyme inhibitory potential.

-

1-(4-Methoxyphenyl)cyclohexyl Core: This lipophilic domain facilitates membrane permeability and hydrophobic pocket occupancy. It shares structural homology with CNS-active agents (e.g., venlafaxine intermediates) and antiproliferative agents targeting tubulin or specific kinases.

This guide outlines a rational screening cascade designed to rapidly identify the biological profile of this compound while eliminating false positives due to chemical instability or non-specific toxicity.

Phase I: Physicochemical Integrity & Safety (The "Go/No-Go" Gate)

Before efficacy screening, the compound must pass stability and safety benchmarks. Hydrazides are prone to oxidation and hydrolysis; failing to characterize this leads to experimental artifacts.

Solubility & Stability Profiling

Objective: Determine the maximum non-precipitating concentration (MNPC) in assay media.

-

Solvent System: Dissolve stock in 100% DMSO (Molecular Biology Grade).

-

Working Solution: Dilute into PBS (pH 7.4) and Cell Culture Media (DMEM + 10% FBS).

-

Assay: Kinetic Turbidimetry (Absorbance at 620 nm) over 24 hours.

Protocol Logic: Hydrazides can undergo Schiff base formation with aldehydes present in low-quality plastics or media additives. Self-Validation: If OD620 increases >0.05 over 4 hours, the compound is precipitating or polymerizing.

Cytotoxicity Screening (Therapeutic Window)

Objective: Establish the

| Parameter | Specification |

| Cell Lines | HepG2 (Hepatocellular carcinoma - Metabolic competence check)HEK293 (Human Embryonic Kidney - General toxicity) |

| Seeding Density | |

| Incubation | 24 hours (Compound exposure) |

| Readout | MTT Assay (Mitochondrial reductase activity) or Resazurin |

| Control | Triton X-100 (Positive lysis control), 0.5% DMSO (Vehicle) |

Interpretation:

- : High toxicity. Stop or modify structure.

- : Proceed to efficacy screening.

Phase II: Efficacy Screening Cascade

Based on the SAR of aryl-cyclohexanecarbohydrazides, the compound should be screened in two parallel tracks: Antimicrobial and Antiproliferative .

Track A: Antimicrobial & Antitubercular Screen

Hydrazides are structurally related to Isoniazid.[1] This track is high-priority.

Protocol: Broth Microdilution (CLSI Standards)

-

Organisms:

-

S. aureus (ATCC 29213) - Gram-positive model.

-

E. coli (ATCC 25922) - Gram-negative permeability model.

-

M. smegmatis (mc²155) - Surrogate for M. tuberculosis.

-

-

Method:

-

Inoculate Mueller-Hinton Broth (MHB) at

CFU/mL. -

Add compound (Serial dilution: 64

g/mL to 0.125 -

Incubate at 37°C for 18-24h (M. smegmatis: 48h).

-

-

Readout: Visual turbidity or Resazurin dye (Blue

Pink indicates growth). -

Success Metric: MIC

g/mL warrants further investigation.

Track B: Antiproliferative (Anticancer) Screen

Cyclohexane carbohydrazides have shown efficacy against breast and lung cancer lines via kinase inhibition pathways (e.g., VEGFR-2).

Protocol: SRB (Sulforhodamine B) Assay

-

Why SRB? Unlike MTT, SRB measures total protein mass, avoiding artifacts if the hydrazide interferes with mitochondrial redox enzymes.

-

Cell Lines:

-

MCF-7 (Breast adenocarcinoma).[2]

-

A549 (Lung carcinoma).

-

-

Procedure:

-

Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash x4 with water.

-

Stain with 0.4% SRB in 1% acetic acid for 30 min.

-

Solubilize bound dye with 10 mM Tris base.

-

Read OD at 510 nm.

-

Phase III: Mechanistic Validation (Visualized)

If the compound shows antiproliferative activity (

Screening Workflow Diagram

The following diagram illustrates the logical flow of the screening campaign, ensuring resource efficiency.

Caption: Logical screening cascade prioritizing safety (Phase 1) before diverging into specific efficacy tracks (Phase 2).

Hypothesized Signaling Pathway (Anticancer)

Based on structural analogs (aryl hydrazones/hydrazides), the compound likely acts via the Intrinsic Apoptotic Pathway , potentially triggered by kinase inhibition (e.g., VEGFR-2 or CK1).

Caption: Proposed Mechanism of Action (MoA) based on aryl-hydrazide analog activity in MCF-7 cell lines.

Data Reporting & Analysis

Quantitative Metrics Table

Summarize your findings in the following format for publication or internal review.

| Assay Type | Cell Line / Strain | Metric | Threshold for "Hit" | Result (Example) |

| Cytotoxicity | HepG2 | |||

| Antibacterial | S. aureus | MIC | ||

| Anticancer | MCF-7 | |||

| Selectivity | -- | SI ( | 34.2 (Highly Selective) |

Statistical Validation

-

All experiments must be performed in triplicate (

) independent runs. -

Calculate

using non-linear regression (log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism. -

Significance:

vs. Vehicle Control (ANOVA with Dunnett's post-hoc test).

References

-

Laxminarayana, E., et al. (2015).[3] "Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents." Asian Journal of Chemistry.

-

Al-Wahaibi, L.H., et al. (2022).[2][4] "Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety." Molecules.

-

Alves, E.A., et al. (2019). "Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents." Pharmaceuticals.[1][3][4][5]

-

Popiołek, Ł., et al. (2022). "Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid." International Journal of Molecular Sciences.

-

Pinto, D.J.P., et al. (2007). "Discovery of Apixaban... 1-(4-methoxyphenyl)... derivatives."[6][7][8][9][10][11] Journal of Medicinal Chemistry.

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Practical synthesis and biological screening of sulfonyl hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. hygeiajournal.com [hygeiajournal.com]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. femaflavor.org [femaflavor.org]

- 8. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemscene.com [chemscene.com]

- 11. Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study [journal.waocp.org]

Methodological & Application

Application Note: Analytical Quantification of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring robust quantification methods for 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide (CAS: 1572167-99-7).

This molecule serves as a critical synthetic building block, sharing the 1-(4-methoxyphenyl)cyclohexyl core with the antidepressant Venlafaxine . Due to the presence of the carbohydrazide moiety (–CONHNH₂), it presents specific analytical challenges: potential genotoxicity (structural alert), oxidative instability, and polarity.

Part 1: Introduction & Physicochemical Profiling

1-(4-Methoxyphenyl)cyclohexanecarbohydrazide is typically analyzed in two distinct contexts:

-

Assay/Purity Testing: Quality control of the raw material (typically >98% purity).

-

Trace Impurity Profiling: Quantification at ppm levels within Drug Substances (API), particularly relevant due to the genotoxic potential of hydrazine-derivatives (ICH M7 guidelines).

Molecule Profile

| Property | Value | Analytical Implication |

| Molecular Weight | 248.32 g/mol | Monoisotopic Mass: 248.15 |

| LogP | ~1.9 (Predicted) | Moderately lipophilic; suitable for Reverse Phase (RP) LC. |

| Chromophores | Anisole (Methoxybenzene) | Strong UV absorption at 225 nm and 275 nm . |

| Functional Group | Carbohydrazide | Weakly basic; susceptible to oxidation; reacts with aldehydes/ketones. |

| Solubility | DMSO, Methanol, Acetonitrile | Poor solubility in pure water; requires organic diluent. |

Part 2: Method A — HPLC-UV Protocol (Assay & Purity)

Objective: Routine quantification of bulk material and major impurities. Mechanism: Reverse-phase chromatography utilizing the hydrophobic interaction of the cyclohexyl-anisole core.

Chromatographic Conditions

-

System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

-

Rationale: The C18 phase provides strong retention for the lipophilic cyclohexyl group, while the "Plus" (end-capped) technology reduces peak tailing from the basic hydrazide nitrogen.

-

-

Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: UV @ 225 nm (Primary), 275 nm (Secondary/ID).

-

Injection Volume: 10 µL.

Gradient Program

| Time (min) | % Mobile Phase B | Description |

| 0.0 | 20 | Initial hold for polarity equilibration. |

| 2.0 | 20 | Start gradient. |

| 12.0 | 80 | Linear ramp to elute main peak. |

| 15.0 | 80 | Wash lipophilic dimers. |

| 15.1 | 20 | Return to initial. |

| 20.0 | 20 | Re-equilibration (Critical). |

Standard & Sample Preparation

-

Diluent: Acetonitrile:Water (50:50 v/v). Note: Do not use pure acetonitrile as it may cause peak distortion.

-

Stock Solution: Dissolve 25 mg of reference standard in 25 mL Diluent (1000 µg/mL).

-

Working Standard: Dilute Stock to 50 µg/mL.

-

System Suitability Criteria:

-

Tailing Factor (T): 0.8 – 1.5

-

Theoretical Plates (N): > 5000

-

%RSD (n=6 injections): < 1.0%

-

Part 3: Method B — LC-MS/MS Protocol (Trace/GTI Analysis)

Objective: Quantifying the analyte at trace levels (ppm) in pharmaceutical intermediates, compliant with ICH M7 limits for potential genotoxic impurities (PGIs).

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Rationale: The hydrazide nitrogen is easily protonated

. -

Source Temp: 350°C (Ensure complete desolvation).

-

Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring)

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Interpretation |

| 249.2 | 121.1 | 25 | Loss of hydrazide & cyclohexyl ring (Methoxybenzyl cation). |

| 249.2 | 189.1 | 15 | Loss of hydrazine moiety (-NHNH₂). |

| 249.2 | 217.1 | 10 | Loss of -NH₂ or -OCH₃ fragment. |

Quantifier Transition: 249.2 → 121.1 (Highest intensity due to stable benzyl carbocation).

UHPLC Conditions

-

Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Steep gradient (10% B to 90% B in 5 mins) to maximize peak height for sensitivity.

Part 4: Technical Workflow & Logic

The following diagram illustrates the decision tree for selecting the appropriate method and the critical sample handling steps to prevent degradation (oxidation of hydrazide).

Figure 1: Analytical decision matrix and critical solvent compatibility warnings for hydrazide analysis.

Part 5: Validation & Troubleshooting (E-E-A-T)

Stability Warning (Expert Insight)

Hydrazides are nucleophiles.

-

Prohibited Solvents: Acetone, Tetrahydrofuran (if not peroxide-free), and any aldehyde-containing solvents. These will react to form hydrazones, leading to false low assays and "ghost" impurity peaks.

-

Recommended: Prepare standards fresh daily. Store stock solutions at 4°C protected from light.

Validation Parameters (ICH Q2)

| Parameter | Acceptance Criteria (Assay) | Acceptance Criteria (Trace) |

| Linearity (R²) | > 0.999 (80-120% range) | > 0.99 (LOQ - 150% limit) |

| Accuracy (Recovery) | 98.0% – 102.0% | 80.0% – 120.0% |

| Precision (RSD) | < 1.0% | < 10.0% |

| LOD/LOQ | N/A | LOQ ~ 0.05 ppm (Method B) |

Troubleshooting Guide

-

Peak Tailing: The hydrazide group can interact with residual silanols.

-

Fix: Increase buffer concentration to 20mM or add 0.1% Triethylamine (TEA) to the mobile phase (for UV method only).

-

-

Peak Splitting: Often caused by sample solvent mismatch.

-

Fix: Ensure the sample diluent matches the initial mobile phase conditions (20% ACN).

-

-

Ghost Peaks: Reaction with atmospheric aldehydes or solvent impurities.

-

Fix: Use LC-MS grade solvents and keep autosampler temperature at 4°C.

-

Part 6: References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

-

ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

-

Sun, M., et al. (2010). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods, 2(11), 1731-1736. (Provides mechanistic basis for hydrazide derivatization strategies). Link

-

ChemScene. (n.d.). 1-(4-Methoxyphenyl)cyclohexane-1-carbohydrazide Product Data. (Source for physicochemical data). Link

Sources

Protocol for Evaluating the Anticancer Activity of Hydrazide Derivatives

An Application Note for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Hydrazide-hydrazone derivatives (-CO-NH-N=CH-) represent a versatile and highly significant scaffold in medicinal chemistry.[1][2] This structural motif is present in a wide array of compounds that exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[2][3][4] The synthetic accessibility of hydrazides allows for the creation of large libraries of molecules, making them a prime target for high-throughput screening and drug discovery programs.[5]

Numerous studies have demonstrated that hydrazide derivatives can exert potent cytotoxic effects against a broad spectrum of human cancer cell lines, including those of the breast, colon, lung, and prostate.[1][2][6][7] Their mechanisms of action are often multifaceted, commonly involving the induction of programmed cell death (apoptosis) and arrest of the cell division cycle.[8][9] Specifically, these compounds have been shown to modulate key signaling pathways, such as upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to caspase activation and cell death.[1][9][10]

This application note provides a comprehensive, multi-stage protocol for the systematic evaluation of novel hydrazide derivatives, from initial cytotoxicity screening to the elucidation of their underlying molecular mechanisms. The protocols are designed to be robust and self-validating, providing researchers with a clear path to identify and characterize promising anticancer drug candidates.

Part 1: Primary Screening - Assessment of Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit the proliferation of cancer cells. This is a quantitative measure used to establish the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the derivative required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value signifies higher potency.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable colorimetric method for this purpose.[10][11] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is directly proportional to the number of living cells.

Experimental Workflow: Primary Screening

Caption: Simplified intrinsic apoptosis pathway targeted by hydrazides.

Conclusion

This application note outlines a systematic and robust methodology for the preclinical evaluation of hydrazide derivatives as potential anticancer agents. By following this tiered approach—from broad cytotoxicity screening to detailed mechanistic studies—researchers can efficiently identify lead compounds, understand their mode of action, and build a strong data package for further development, including potential in vivo testing in animal models. Th[9]e inclusion of proper controls and the careful selection of assays are paramount to generating reliable and reproducible data in the quest for novel cancer therapeutics.

References

-

Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives. (2019). PubMed. Available at: [Link]

-

Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. (2021). Taylor & Francis Online. Available at: [Link]

-

Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). PMC. Available at: [Link]

-

Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. (2018). ACS Omega. Available at: [Link]

-

A review of hydrazide-hydrazone metal complexes' antitumor potential. (2024). Frontiers in Chemistry. Available at: [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2018). PMC. Available at: [Link]

-

In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. (2017). PubMed. Available at: [Link]

-

Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. (2025). IntechOpen. Available at: [Link]

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. Available at: [Link]

-

Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives. (2019). Bentham Science. Available at: [Link]

-

Synthesis, molecular modeling, in vivo study, and anticancer activity of 1,2,4-triazole containing hydrazide-hydrazones derived from (S)-naproxen. (2019). PubMed. Available at: [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2018). ResearchGate. Available at: [Link]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI. Available at: [Link]

-

In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells. (2016). Bentham Science. Available at: [Link]

-

Synthesis and In-vitro Anti-Cancer Screening of N^sup 1^[(Substituted Phenyl)Benzylidene]Benzohydrazides. (2014). ProQuest. Available at: [Link]

-

In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells. (2016). PubMed. Available at: [Link]

-

Synthesis and Anticancer Activity of New Hydrazide-hydrazoncs and Their Pd(II) Complexes. (2019). DSpace Repository. Available at: [Link]

-

MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,... (2018). ResearchGate. Available at: [Link]

-

Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives. (2013). Acta Pharmaceutica. Available at: [Link]

-

Synthesis and in vitro anticancer activity of some new hydrazide-hydrazones derived from articaine. (2024). DergiPark. Available at: [Link]

-

Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kinase A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies. (2023). Bentham Science Publishers. Available at: [Link]

-

Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. (2023). PMC. Available at: [Link]

-

Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). MDPI. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and In-vitro Anti-Cancer Screening of N^sup 1^[(Substituted Phenyl)Benzylidene]Benzohydrazides - ProQuest [proquest.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 6. Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular modeling, in vivo study, and anticancer activity of 1,2,4-triazole containing hydrazide-hydrazones derived from (S)-naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. mdpi.com [mdpi.com]

- 12. rndsystems.com [rndsystems.com]

Application Notes and Protocols for In-Vivo Evaluation of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale for In-Vivo Investigation

1-(4-Methoxyphenyl)cyclohexanecarbohydrazide is a novel chemical entity incorporating a carbohydrazide functional group. The hydrazone and carbohydrazide moieties are recognized pharmacophores known to confer a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties.[1][2][3] The presence of the methoxyphenyl and cyclohexyl groups may further influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. Therefore, a systematic in-vivo evaluation is warranted to elucidate its therapeutic potential.

This document provides a comprehensive guide for the preclinical in-vivo assessment of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide in established animal models. The protocols herein are designed to be robust and self-validating, enabling researchers to generate reliable data on the compound's efficacy and safety profile.

Preclinical Development Workflow

The successful in-vivo evaluation of a novel compound necessitates a structured approach. The following workflow is recommended for 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide, progressing from initial safety assessments to more specialized efficacy studies.

Caption: A stepwise preclinical workflow for the in-vivo evaluation of novel compounds.

Part 1: Foundational Safety and Tolerability Studies

Prior to efficacy testing, it is crucial to establish the safety profile of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide. These initial studies will determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Acute Oral Toxicity Study

Rationale: This study provides an initial assessment of the compound's toxicity after a single oral administration, helping to determine the dose range for subsequent experiments.[4][5]

Protocol:

-

Animals: Use healthy, young adult Swiss albino mice (20-28 g) of either sex.[6] House the animals in standard laboratory conditions for at least one week prior to the experiment.

-

Groups: Divide the animals into a control group and at least three test groups (n=6 per group).

-

Dose Administration: Administer the vehicle (e.g., 0.9% NaCl solution with a small amount of a suspending agent like Tween 80) to the control group.[6] Administer 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide to the test groups at geometrically increasing doses (e.g., 30, 100, and 300 mg/kg) via oral gavage.[6]

-

Observation: Observe the animals continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity, including changes in behavior, motor activity, and mortality.

-

Data Analysis: Record the number of mortalities within 24 hours to estimate the LD50 (lethal dose for 50% of the animals).

Neurotoxicity Screening: Rotarod Test

Rationale: The rotarod test is a standard method to assess motor coordination and identify any potential neurotoxic effects of a compound.[6][7] This is particularly important for compounds being evaluated for central nervous system (CNS) activity.

Protocol:

-

Apparatus: Use a standard rotarod apparatus for mice, typically with a rotating rod of 3 cm diameter.

-

Training: Train the mice to stay on the rotating rod (e.g., at 15 rpm) for a predetermined period (e.g., 3 minutes) for three consecutive days. Only include animals that successfully complete the training.

-

Testing: On the test day, administer the vehicle or 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide at various doses (e.g., 30, 100, and 300 mg/kg, p.o.).[8]

-

Measurement: At specific time points after administration (e.g., 30, 60, and 120 minutes), place the mice on the rotarod and record the time they remain on the rod (fall-off time). A significant reduction in the fall-off time compared to the vehicle-treated group indicates neurotoxicity.

Part 2: Efficacy Evaluation in Animal Models

Based on the known pharmacological activities of related carbohydrazide and hydrazone derivatives, the following in-vivo models are recommended for screening the efficacy of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide.

Anticonvulsant Activity

Rationale: The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are the two most widely used and validated models for the initial screening of potential anticonvulsant drugs.[9] The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model is indicative of activity against absence seizures.[10]

Protocol:

-

Animals: Use male Swiss albino mice (20-28 g).[6]

-

Groups: Divide the animals into a vehicle control group, a positive control group (e.g., Phenytoin, 25 mg/kg, i.p.), and test groups receiving 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide at different doses (e.g., 30, 100, 300 mg/kg, p.o.).[8]

-

Drug Administration: Administer the compounds 30-60 minutes before the induction of seizures.

-

Seizure Induction: Apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

-

Data Analysis: Calculate the percentage of protection in each group.

Protocol:

-

Animals: Use male Swiss albino mice (20-28 g).

-

Groups: Similar to the MES test, include a vehicle control, a positive control (e.g., Diazepam, 4 mg/kg, i.p.), and test groups.

-

Drug Administration: Administer the compounds 30-60 minutes before the convulsant.

-

Seizure Induction: Administer a subcutaneous injection of PTZ at a convulsive dose (e.g., 85 mg/kg).[9]

-

Observation: Observe the mice for 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs and body for at least 5 seconds).

-

Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures.

Analgesic Activity

Rationale: The hot plate and tail-flick tests are standard models for assessing centrally mediated analgesia.[11][12] The hot plate test measures a more complex, supraspinally integrated response, while the tail-flick test is a spinally mediated reflex.[11][12]

Protocol:

-

Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).[13]

-

Animals: Use Wistar rats or Swiss albino mice.

-

Baseline Measurement: Before drug administration, place each animal on the hot plate and record the latency to a nocifensive response (e.g., paw licking or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

-

Drug Administration: Administer the vehicle, a positive control (e.g., Morphine, 5 mg/kg, i.p.), and different doses of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide.

-

Post-treatment Measurement: Measure the reaction latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).[14]

-

Data Analysis: An increase in the reaction latency compared to the baseline and the vehicle group indicates an analgesic effect.

Protocol:

-

Apparatus: Use a tail-flick analgesiometer that applies a radiant heat source to the animal's tail.

-

Animals: Use Wistar rats or Swiss albino mice.

-

Baseline Measurement: Record the baseline tail-flick latency by focusing the heat source on the distal part of the tail. Set a cut-off time (e.g., 10-12 seconds) to avoid tissue damage.

-

Drug Administration: Administer the vehicle, a positive control, and the test compound as in the hot plate test.

-

Post-treatment Measurement: Measure the tail-flick latency at various time intervals after drug administration.

-

Data Analysis: A significant increase in the tail-flick latency indicates analgesia.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Rationale: The carrageenan-induced paw edema model is a widely used and reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[15]

Protocol:

-

Animals: Use male Wistar rats (150-200 g).

-

Groups: Divide the animals into a vehicle control group, a positive control group (e.g., Diclofenac, 25 mg/kg, p.o.), and test groups receiving 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide at different doses.[1]

-

Drug Administration: Administer the compounds orally 1 hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[15]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at several time points afterward (e.g., 1, 2, 3, 4, and 5 hours) (Vₜ).[15][16]

-

Data Analysis: Calculate the increase in paw volume (Edema = Vₜ - V₀).[15] The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Data Presentation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's test) to determine the significance of the observed effects.

Table 1: Example Data Summary for Anticonvulsant Activity

| Treatment Group | Dose (mg/kg) | MES (% Protection) | scPTZ (% Protection) | Neurotoxicity (Rotarod) |

| Vehicle Control | - | 0 | 0 | No deficit |

| Positive Control | - | 100 | 100 | Varies |

| Compound X | 30 | |||

| Compound X | 100 | |||

| Compound X | 300 |

Table 2: Example Data Summary for Analgesic Activity

| Treatment Group | Dose (mg/kg) | Hot Plate Latency (sec) at 60 min | Tail-Flick Latency (sec) at 60 min |

| Vehicle Control | - | ||

| Positive Control | - | ||

| Compound X | 30 | ||

| Compound X | 100 | ||

| Compound X | 300 |

Table 3: Example Data Summary for Anti-inflammatory Activity

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hr |

| Vehicle Control | - | 0 |

| Positive Control | - | |

| Compound X | 30 | |

| Compound X | 100 | |

| Compound X | 300 |

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in-vivo characterization of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide. The results from these studies will offer critical insights into its potential as an anticonvulsant, analgesic, or anti-inflammatory agent. Positive findings in these screening models will justify further investigation into its mechanism of action, pharmacokinetic profile, and efficacy in more complex, chronic models of disease.

References

- Haroun, M., Tratrat, C., Kochkar, H., & Nair, A.B. (2021). Recent advances in the development of 1,2,3-triazole-containing derivatives as potential antifungal agents and inhibitors of lanosterol 14α-demethylase. Current Topics in Medicinal Chemistry, 21, 462–...

- Löscher, W., & Schmidt, D. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368.

- Sahib, H. B., Hassan, O. M., Mahmood, A. A. R., & Tahtamouni, L. H. (2024). Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study. Asian Pacific Journal of Cancer Prevention, 25(7), 2469-2476.

- Löscher, W. (2017). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Epilepsy Currents, 17(4), 218–223.

- Pinto, D. J., Orwat, M. J., Koch, S., Rossi, K. A., Alexander, R. S., Smallwood, A., ... & Lam, P. Y. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356.

- Jain, P., & Sharma, A. (2013). In Silico Validation and Structure Activity Relationship Study of a Series of Pyridine-3-carbohydrazide Derivatives as Potential Anticonvulsants in Generalized and Partial Seizures. Medicinal Chemistry, 9(5), 676-685.

- Ilieva, V., Georgieva, M., Nikolova, S., Yotova, G., & Valcheva, V. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Pharmaceuticals, 18(3), 356.

- Patel, R. V., Patel, J. K., & Kumari, P. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Journal of Heterocyclic Chemistry, 52(4), 1133-1141.

- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2013). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Archiv der Pharmazie, 346(10), 734-745.

- Yam, M. F., Loh, Y. C., & Basir, R. (2018). Lepisanthes alata Attenuates Carrageenan-Induced Inflammation and Pain in Rats: A Phytochemical-Based Approach. Molecules, 23(8), 1933.

- Abdel-Maksoud, M. S., & El-Gamal, M. I. (2023). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Molecules, 28(4), 1667.

- Löscher, W. (2020). Toward the use of novel alternative methods in epilepsy modeling and drug discovery. Frontiers in Neurology, 11, 893.

- Al-Warhi, T., Al-Dies, A. M., Al-Bogami, A. S., & El-Gazzar, A. B. A. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2024(1), M1838.

- Van Vleet, T. R., & Ewart, L. (2020). The evolving role of investigative toxicology in the pharmaceutical industry.

- White, H. S. (2021). Animal Models of Pharmacoresistant Epilepsy. In Jasper's Basic Mechanisms of the Epilepsies (5th ed.). Oxford University Press.

- Hosseinzadeh, H., & Ramezani, M. (2007). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 21(11), 1072–1077.

- Jain, P., & Sharma, A. (2013). In silico validation and structure activity relationship study of a series of pyridine-3-carbohydrazide derivatives as potential anticonvulsants in generalized and partial seizures. Medicinal Chemistry, 9(5), 676-685.

- Ivashchenko, A. V., Ivanova, E. V., & Mitkin, O. D. (2019). Synthesis and Cardiotropic Activity of Cyclic Methoxyphenyltriazaalkanes. Pharmaceutical Chemistry Journal, 53(7), 587–591.

- Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. Journal of Visualized Experiments, (123), 55663.

- BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. BenchChem.

- Schifano, F., & Orsolini, L. (2021). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. Pharmaceuticals, 14(7), 682.

- Medeiros, M. A. M. B., Gama e Silva, M., de Menezes Barbosa, J., Martins de Lavor, É., Ribeiro, T. F., Macedo, C. A. F., ... & de Freitas, R. M. (2021). Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice. PLoS One, 16(11), e0258094.

- Löscher, W. (2021). New Models for Assessment of Antiseizure Activity. In Jasper's Basic Mechanisms of the Epilepsies (5th ed.). Oxford University Press.

- Xia, Y., Zhao, Y., & Li, Z. (2011). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules, 16(8), 6575–6592.

- Maze Engineers. (n.d.).

- Ionescu, C. M., Tătărîngă, G., Zara, G. M., & Pânzariu, A. T. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)

- Gomaa, M. S. (2014). 1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. European Journal of Medicinal Chemistry, 79, 416-427.

- Ilieva, V., Georgieva, M., Nikolova, S., Yotova, G., & Valcheva, V. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Pharmaceuticals, 18(3), 356.

- Jampilek, J., & Kralova, K. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9895-9919.

- Al-Omar, M. A. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2167.

- O'Brien, F. E., & O'Connor, T. J. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLoS One, 9(6), e100012.

- InterBioTox. (n.d.). In vivo Toxicology. InterBioTox.

- Qaddoumi, M. G., Al-Farhan, R. K., & Al-Shatti, M. M. (2019). A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice. European Journal of Pharmaceutical Sciences, 131, 137-143.

- Kumar, A., & Singh, N. (2014). Analgesia, Hot plate test, Metabotropic, Tail flick test. Journal of Clinical and Diagnostic Research, 8(11), HC01-HC03.

- Yam, M. F., Loh, Y. C., & Basir, R. (2020). Inflammatory Pain Study in Animal-Models. Encyclopedia.

- BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Novel Chemical Entities. BenchChem.

- Asif, M. (2023). Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract. International Journal of Pharmaceutical Sciences and Research, 14(6), 2946-2950.

- Inotiv. (n.d.).

- Bruno, A. M., & Brullo, C. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 30(2), 489.

- Löscher, W. (2014). Animal models of epilepsy: use and limitations.

- Khan, I., & Nisar, M. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology, 10, 276.

- Jancinova, V., & Nosal, S. (2022). Analgesic and anti-inflammatory effects of diclofenac and ketoprofen patches in two different rat models of acute inflammation. Journal of King Saud University - Science, 34(1), 101689.

- Mohammadi-Farani, A., & Foroumadi, A. (2014). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 9(5), 365–373.

- Gupta, Y. K., & Malhotra, J. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25-34.

- Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284.

- nano-test.de. (2025). In vivo testing of pharmaceuticals. nano-test.de.

Sources

- 1. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice | PLOS One [journals.plos.org]

- 4. In vivo Toxicology | InterBioTox [interbiotox.com]

- 5. nano-test.de [nano-test.de]

- 6. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijpp.com [ijpp.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. maze.conductscience.com [maze.conductscience.com]

- 14. jcdr.net [jcdr.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on systematically improving product yield and purity. Here, we dissect the synthesis into its core stages, providing expert-driven troubleshooting advice and validated protocols to ensure the success of your experiments.

Overview of the Synthetic Pathway

The synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide is typically achieved via a two-step process. The first step involves the conversion of the parent carboxylic acid to a more reactive ester intermediate, followed by nucleophilic acyl substitution with hydrazine hydrate to yield the final carbohydrazide product.

Caption: General two-step synthesis of the target carbohydrazide.

Troubleshooting Guide: Low Product Yield

Low yield is the most frequently encountered issue. This guide provides a systematic workflow to diagnose and resolve the underlying causes, addressing both stages of the synthesis.

troubleshooting 1-(4-Methoxyphenyl)cyclohexanecarbohydrazide instability in solution

Introduction

1-(4-Methoxyphenyl)cyclohexanecarbohydrazide is a carbohydrazide derivative utilized in various research and development applications, particularly in medicinal chemistry and drug development. A common challenge encountered by researchers is the compound's variable stability in solution. This guide provides a comprehensive, in-depth resource for identifying, troubleshooting, and mitigating stability issues to ensure experimental reproducibility and success. The core of this compound's instability lies in its hydrazide functional group (-CONHNH₂), which is susceptible to several degradation pathways.

This document is structured to walk you through common problems, provide detailed protocols for stability assessment, and answer frequently asked questions.

Chemical Profile Quick Reference

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| CAS Number | 1572167-99-7 | [1] |

| Appearance | White to off-white solid | General chemical knowledge |

| Key Functional Group | Carbohydrazide (-CONHNH₂) | [1] |

| Primary Instability Concern | Hydrolysis and Oxidation | [2][3][4][5] |

| Recommended Storage (Solid) | 2-8°C, Sealed in a dry, inert atmosphere | [1][6] |

Part 1: Troubleshooting Guide for Solution Instability

This section addresses specific issues you may encounter. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Rapid loss of compound concentration observed via HPLC/LC-MS after preparing an aqueous solution.

Potential Cause: Hydrolytic degradation. The amide bond within the carbohydrazide group is susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.[2][7] The hydrolysis reaction breaks the compound down into 1-(4-methoxyphenyl)cyclohexanecarboxylic acid and hydrazine.

Causality Explained: In an aqueous environment, particularly when not at a neutral pH, a water molecule can act as a nucleophile, attacking the carbonyl carbon of the hydrazide. Protonation of the amide nitrogen in acidic conditions makes the carbonyl carbon more electrophilic and thus more susceptible to attack.[7][8][9] Conversely, under basic conditions, the formation of a hydroxide ion (a stronger nucleophile than water) can accelerate the degradation.

Solutions:

-

pH Control: Prepare solutions in a buffered system, ideally between pH 6.0 and 7.5. The stability of similar hydrazide and hydrazone conjugates increases as the pH approaches neutrality.[10] Avoid strongly acidic or basic conditions.

-

Solvent Choice: If the experimental design allows, switch to a non-aqueous, aprotic solvent. Solvents like anhydrous DMSO, DMF, or acetonitrile (ACN) are excellent choices as they do not participate in hydrolysis.[5]

-

Temperature Management: Prepare and store solutions at low temperatures (2-8°C) to decrease the rate of hydrolysis. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

-

Fresh Preparation: Always prepare aqueous solutions fresh before use and minimize the time they are kept at room temperature.

Issue 2: Solution turns yellow or brown over time, and unexpected peaks appear in the chromatogram.

Potential Cause: Oxidation. The hydrazide functional group is a reducing agent and can be oxidized by dissolved oxygen in the solvent or by other oxidizing agents present.[3][4][5][11]

Causality Explained: Oxidation of hydrazides can proceed through various mechanisms, often involving the formation of radical intermediates or diazenes.[3][4][5] These oxidized species can be colored and may further react or decompose, leading to a complex mixture of byproducts. The presence of trace metal ions can catalyze these oxidative processes.

Solutions:

-

Use Degassed Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

-

Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glove box) to prevent exposure to atmospheric oxygen.[12]

-

Add Antioxidants: For some applications, the addition of a small amount of an antioxidant may be permissible, but this must be validated to ensure it does not interfere with downstream experiments.

-

Chelating Agents: If metal-catalyzed oxidation is suspected, adding a trace amount of a chelating agent like EDTA can sequester metal ions.

-

Purity of Solvents: Use high-purity, HPLC-grade or anhydrous solvents to minimize contaminants that could act as oxidizing agents.

Issue 3: Inconsistent results or poor reproducibility between experiments.

Potential Cause: A combination of hydrolysis, oxidation, and inconsistent solution handling practices. Small variations in how solutions are prepared and stored can lead to significant differences in the concentration of the active compound.

Solutions:

-

Standardize Protocols (SOPs): Develop a strict, standardized operating procedure for the preparation, storage, and handling of all solutions containing 1-(4-methoxyphenyl)cyclohexanecarbohydrazide. This SOP should specify:

-

Solvent type and grade.

-

Method for degassing (if applicable).

-

Use of buffers and final pH.

-

Maximum storage time and temperature.

-

Requirement for fresh solution preparation.

-

-

Quantify Before Use: For critical experiments, it is best practice to quantify the concentration of the compound in the stock solution via a validated analytical method (e.g., HPLC with a fresh calibration curve) immediately before its use.

-

Aliquot Stocks: Prepare a concentrated stock solution in a stable solvent (e.g., anhydrous DMSO), then divide it into single-use aliquots and store them at -80°C. This avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for compound instability.

Part 2: Key Experimental Protocols

To systematically diagnose instability, a controlled stability study is essential.

Protocol 1: Accelerated Stability Study in Different Solvents/pH

Objective: To determine the optimal solvent and pH conditions for short-term handling and storage of the compound.

Materials:

-

1-(4-Methoxyphenyl)cyclohexanecarbohydrazide

-

HPLC-grade solvents: Water, Acetonitrile (ACN), DMSO (anhydrous)

-

Buffers (0.1 M): Acetate (pH 4.0, 5.0), Phosphate (pH 6.0, 7.0, 8.0)

-

Calibrated pH meter

-

HPLC or UPLC system with UV detector

-

Class A volumetric flasks and pipettes

-

Autosampler vials

Procedure:

-

Prepare Stock Solution: Accurately weigh and dissolve the compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL). This serves as your T=0 reference standard when diluted.

-

Prepare Test Solutions:

-

For each condition, dilute the DMSO stock solution to a final concentration of 50 µg/mL in the respective test solvent/buffer.

-

Test Conditions:

-

pH 4.0 Acetate Buffer

-

pH 5.0 Acetate Buffer

-

pH 6.0 Phosphate Buffer

-

pH 7.0 Phosphate Buffer

-

pH 8.0 Phosphate Buffer

-

HPLC-Grade Water

-

50:50 ACN:Water

-

-

-

Time Point Zero (T=0) Analysis: Immediately after preparation, transfer an aliquot of each test solution into an autosampler vial and analyze via HPLC to determine the initial peak area. This is your 100% reference point for that condition.

-

Incubation: Store the remaining test solutions under controlled conditions. For an accelerated study, use a higher temperature (e.g., 40°C). Include a parallel set at room temperature (~25°C) and refrigerated (4°C).

-

Subsequent Time Points: At specified intervals (e.g., 2, 4, 8, 24, 48 hours), take an aliquot from each solution, transfer to a vial, and analyze by HPLC.

-

Data Analysis:

-

Calculate the percentage of the compound remaining at each time point relative to its own T=0 measurement: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

-

Plot % Remaining vs. Time for each condition.

-

Compare the degradation rates to identify the most stable conditions.

-

HPLC Method Example

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.

-

Flow Rate: 1.0 mL/min

-